molecular formula C20H11ClIN3O4 B4933362 N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

Cat. No.: B4933362
M. Wt: 519.7 g/mol
InChI Key: QRSJBGPZQQRICR-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoxazole ring, a nitrobenzamide group, and halogen substituents, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClIN3O4/c21-15-7-5-11(22)9-14(15)20-24-16-10-12(6-8-18(16)29-20)23-19(26)13-3-1-2-4-17(13)25(27)28/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSJBGPZQQRICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClIN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.

    Nitration: The nitro group is introduced via nitration of the benzamide precursor using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the coupling of the halogenated benzoxazole with a nitrobenzoyl chloride derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of amines or hydroxylamines.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated and nitro-substituted structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]pentanamide
  • N-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}acetamide
  • N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-furamide

Uniqueness

N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is unique due to its specific combination of halogen and nitro substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its interactions with molecular targets, making it a valuable compound for further research and development.

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